N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroimidazo[1,2-a]pyridine moiety linked to a phenyl group and a pyrrolidine sulfonamide. Its chemical formula is represented as:
This unique structure contributes to its interaction with biological targets, which is crucial for its therapeutic potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the tetrahydroimidazo[1,2-a]pyridine series. For instance:
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays were performed on various bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. These studies indicated significant antimicrobial activity against multidrug-resistant pathogens, suggesting that derivatives of this compound could serve as potential candidates for new antimicrobial agents .
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
E. coli | 32 | 64 |
K. pneumoniae | 16 | 32 |
P. aeruginosa | 8 | 16 |
Anticancer Activity
The anticancer potential of similar sulfonamide derivatives has been explored through various in vitro studies. A study focused on the synthesis of new imidazo[1,2-a]pyridazine derivatives demonstrated promising anticancer activity against several cancer cell lines. The mechanism of action appears to involve the inhibition of specific cellular pathways that are critical for tumor growth and proliferation .
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results from these studies indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects against cancer cells.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds in this class have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Disruption of Biofilm Formation : Some studies indicate that these compounds can disrupt biofilm formation in pathogenic bacteria, enhancing their effectiveness against infections associated with biofilms .
- Induction of Apoptosis : Research suggests that certain derivatives can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Case Studies and Research Findings
A notable case study involved the synthesis and biological evaluation of a series of tetrahydroimidazo[1,2-a]pyridine derivatives. The study found that modifications to the sulfonamide group significantly influenced both antimicrobial and anticancer activities. The most active compounds were subjected to further molecular docking studies to predict their binding affinities to target proteins involved in bacterial resistance and cancer progression .
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,21-11-5-6-12-21)19-15-8-2-1-7-14(15)16-13-20-10-4-3-9-17(20)18-16/h1-2,7-8,13,19H,3-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTHSUCKOVTFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.